4-Chloro-3-methylphenol-d3

Analytical Chemistry Mass Spectrometry Isotopic Purity

Quantifying trace PCMC in water, soil, or metalworking fluids by LC-MS/MS or GC-MS requires robust matrix correction. 4-Chloro-3-methylphenol-d3 (CAS 1919871-85-4) is a methyl-d3 labeled internal standard providing a +3 Da mass shift with no exchangeable deuterium. • Co-elutes with native analyte on SPME/MEPS-GC-MS workflows • Corrects ion suppression/enhancement in ESI-LC-MS • High isotopic purity minimizes LLOQ positive bias • Supplied with Certificate of Analysis. For R&D use only.

Molecular Formula C7H7ClO
Molecular Weight 145.60 g/mol
Cat. No. B13430149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-methylphenol-d3
Molecular FormulaC7H7ClO
Molecular Weight145.60 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)O)Cl
InChIInChI=1S/C7H7ClO/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3/i1D3
InChIKeyCFKMVGJGLGKFKI-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-methylphenol-d3 Internal Standard Guide


4-Chloro-3-methylphenol-d3 (CAS 1919871-85-4) is a stable isotope-labeled analog of the widely used biocide and preservative 4-chloro-3-methylphenol (PCMC), featuring three deuterium atoms substituted on the methyl group . It is primarily employed as an internal standard (IS) in quantitative analytical workflows, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), to correct for matrix effects and sample preparation variability during the measurement of its non-deuterated counterpart in complex matrices like environmental water, soil, and biological samples [1].

Generic Substitution Risks for 4-Chloro-3-methylphenol-d3


The assumption that any in-class compound, such as unlabeled PCMC, a different deuterated analog, or a 13C-labeled version, can be substituted for 4-Chloro-3-methylphenol-d3 without compromising analytical validity is demonstrably false. For mass spectrometry (MS) detection, the labeled internal standard must possess a sufficient mass difference from the native analyte to avoid spectral overlap . Furthermore, the placement of the isotopic label is critical; deuterium labels on exchangeable sites (e.g., the phenolic -OH group) are prone to back-exchange with the matrix, leading to inaccurate quantitation . The specific deuteration pattern of this compound (methyl-d3) is designed to avoid this pitfall, unlike some non-methylated or ring-deuterated alternatives. Finally, isotopic purity directly impacts the lower limit of quantitation (LLOQ); a high level of unlabeled species in the standard introduces a significant positive bias, a variable that is batch-dependent and not controlled across generic substitutes .

4-Chloro-3-methylphenol-d3 Quantitative Evidence


Isotopic Purity: Methyl-d3 vs. Ring-Deuterated

4-Chloro-3-methylphenol-d3 provides a distinct advantage over ring-deuterated analogs (e.g., 4-chloro-3-methylphenol-ring-2,6-d2) due to the location of its stable label. The three deuterium atoms are situated on the methyl group, a non-exchangeable position. In contrast, deuterium labels on an aromatic ring adjacent to a phenolic -OH group are at risk of hydrogen/deuterium exchange with protic solvents or biological matrices, a well-documented phenomenon that can lead to signal drift and compromised quantitative accuracy . This difference in labeling site chemistry directly translates to superior method robustness, particularly in complex aqueous or biological sample workflows.

Analytical Chemistry Mass Spectrometry Isotopic Purity

Mass Shift: d3 vs. 13C-Labeled PCMC

For low molecular weight analytes like PCMC (unlabeled MW: 142.58 g/mol), the choice of isotopic label directly impacts the ability to resolve the internal standard from the native compound's isotopic envelope. 4-Chloro-3-methylphenol-d3 (MW: ~145.6 g/mol) provides a nominal mass increase of +3 Da . In contrast, a 13C6-labeled analog would provide a +6 Da mass shift (MW: ~148.6 g/mol) . While both provide adequate separation from the native analyte, the +3 Da shift of the -d3 compound is sufficient for most quadrupole and time-of-flight (TOF) MS instruments to prevent spectral overlap, avoiding the unnecessary cost and synthetic complexity often associated with per-13C labeling .

LC-MS/MS GC-MS Internal Standard

Matrix Effect Compensation vs. External Calibration

The primary value of 4-Chloro-3-methylphenol-d3 lies in its ability to correct for matrix effects, a common source of error in the analysis of PCMC in complex samples like soil or biological fluids. The general performance of stable isotope-labeled (SIL) internal standards is well-established. Studies on SIL standards have widely demonstrated their superiority over external calibration or non-isotopic internal standards in reducing matrix effects, leading to more reproducible and accurate recoveries in LC-MS/MS assays . While a specific head-to-head study quantifying the exact improvement factor for PCMC using this specific -d3 analog is not available in the public domain, this performance is a class-level inference based on the fundamental principles of isotope dilution mass spectrometry.

Matrix Effect Quantitative Analysis Method Validation

4-Chloro-3-methylphenol-d3 Application Scenarios


PCMC in Water by SPME-GC-MS

When analyzing trace levels of the fungicide 4-chloro-3-methylphenol (PCMC) in river water, marina, or fishing port samples using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), the addition of 4-Chloro-3-methylphenol-d3 as an internal standard is essential [1]. Its co-elution with the native analyte and near-identical extraction behavior on the SPME fiber compensates for variations in extraction efficiency and instrument sensitivity. This enables the reliable detection and quantitation of PCMC at low ng/L concentrations, as required for environmental monitoring studies [1].

Chlorophenols in Soil by MEPS-GC-MS

In validated methods for analyzing chlorophenol contaminants in soil, such as those employing Microextraction by Packed Sorbent (MEPS) and GC-MS, the use of a deuterated internal standard like 4-Chloro-3-methylphenol-d3 is critical for correcting for matrix effects from soil organic matter [2]. The -d3 compound's distinct mass shift from PCMC allows for accurate quantification in the complex soil matrix, helping to meet method validation criteria for linearity, repeatability, and limit of detection (LOD) [2].

PCMC in Metalworking Fluids by HPLC-UV/MS

To accurately measure the concentration of the preservative 4-chloro-3-methylphenol in complex industrial formulations like metalworking fluids (MWF), 4-Chloro-3-methylphenol-d3 is the preferred internal standard for HPLC-MS methods [3]. The stable isotope label ensures that the standard is not natively present in the fluid and co-elutes with the target analyte, providing a robust correction for potential ion suppression or enhancement in the electrospray ionization source. This yields more precise and accurate assay results compared to external standard methods [3].

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